2-[(Pyridin-4-ylmethyl)amino]benzonitrile
Overview
Description
2-[(Pyridin-4-ylmethyl)amino]benzonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-ylmethyl)amino]benzonitrile typically involves the reaction of pyridin-4-ylmethylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(Pyridin-4-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has investigated its use as a precursor for pharmaceuticals and its role in drug discovery.
Industry: The compound's unique properties make it suitable for use in materials science and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(Pyridin-4-ylmethyl)amino]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2-[(Pyridin-4-ylmethyl)amino]benzonitrile is similar to other compounds that contain pyridine and benzonitrile moieties. Some of these similar compounds include:
4-[(Pyridin-4-ylmethyl)amino]benzonitrile
2-[(Pyridin-3-ylmethyl)amino]benzonitrile
2-[(Pyridin-2-ylmethyl)amino]benzonitrile
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their molecular structures.
Properties
IUPAC Name |
2-(pyridin-4-ylmethylamino)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8,16H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIARRIHQIWJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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